molecular formula C8H10BrN B2678080 2-Bromo-5-propylpyridine CAS No. 1159821-61-0

2-Bromo-5-propylpyridine

Cat. No.: B2678080
CAS No.: 1159821-61-0
M. Wt: 200.079
InChI Key: MHLLUSHSDFVJLE-UHFFFAOYSA-N
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Description

2-Bromo-5-propylpyridine (CAS 1159821-61-0) is an alkyl-substituted bromopyridine of strategic importance in contemporary organic synthesis. With a molecular formula of C 8 H 10 BrN and a molecular weight of 200.08 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . Its structure features a bromine atom at the 2-position and a propyl group at the 5-position of the electron-deficient pyridine ring. This substitution pattern provides a unique combination of a reactive halogen handle and a lipophilic alkyl chain, influencing the molecule's solubility and its interactions within larger molecular systems . The core value of this compound lies in the reactivity of its carbon-bromine bond. This bond acts as an excellent leaving group, making the compound a pivotal intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds . It is also amenable to nucleophilic substitution reactions and conversion to other functional groups. Researchers leverage these reactivities to incorporate the pyridine scaffold into target structures in medicinal and agrochemical chemistry, where it is a fundamental scaffold in numerous biologically active compounds . Furthermore, its distinct properties are exploited in the development of advanced functional materials, including conducting polymers and luminescent substances . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Proper handling procedures should be followed. The typical appearance of this compound is liquid, with a boiling point of 95-98 °C at 10 mmHg and a density of approximately 1.353 g/cm³ .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-3-7-4-5-8(9)10-6-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLLUSHSDFVJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-61-0
Record name 2-bromo-5-propylpyridine
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Advanced Synthetic Methodologies for 2 Bromo 5 Propylpyridine and Analogous Alkyl Bromopyridines

Regioselective Bromination Approaches for Pyridine (B92270) Rings

Achieving regioselectivity in the bromination of pyridine rings, particularly those already bearing an alkyl substituent like a propyl group, is a significant synthetic challenge. The electronic nature of the pyridine ring, which is electron-deficient, generally requires harsh conditions for electrophilic substitution. However, the presence of an activating alkyl group can influence the position of bromination.

Direct Halogenation Protocols

Direct bromination of alkylpyridines often requires forcing conditions and can lead to a mixture of products, including polybrominated species and undesired isomers. The reaction of 3-propylpyridine (B1594628) with bromine, for example, can be complex. The reaction conditions, such as temperature, solvent, and the presence of a catalyst, play a crucial role in determining the regiochemical outcome. Electrophilic bromination of pyrrole-unsubstituted BODIPYs using bromine has been shown to regioselectively generate mono- to heptabromoBODIPYs in a stepwise manner. nih.gov

N-Halosuccinimide Mediated Bromination of Pyridine Derivatives

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its milder nature compared to elemental bromine, offering better regioselectivity and handling. wikipedia.org The reaction mechanism can proceed via either a radical or an electrophilic pathway, depending on the reaction conditions. For pyridine derivatives, particularly those activated with electron-donating groups, NBS can be a highly effective brominating agent. researchgate.netthieme-connect.com

The bromination of activated pyridines, such as those with amino, hydroxy, or methoxy (B1213986) substituents, with NBS has been studied systematically. researchgate.netthieme-connect.com The reactivity of the substrates is influenced by the nature and position of the activating group. researchgate.net In the context of alkylpyridines, while the alkyl group is activating, the regioselectivity can still be challenging to control. Radical bromination at the side chain of alkylpyridines with NBS in the presence of a radical initiator is a well-documented reaction. thieme-connect.com However, for ring bromination, careful optimization of conditions is necessary to favor electrophilic substitution on the pyridine ring over side-chain halogenation.

ReagentSubstrateConditionsProduct(s)YieldReference
NBSActivated Pyridines (amino, hydroxy, methoxy)Various solvents and temperaturesMonobrominated derivativesHigh researchgate.netthieme-connect.com
NBS2-Acetamido-6-methylpyridineCCl4, H2O, Benzoyl Peroxide, reflux2-Acetamido-6-(bromomethyl)pyridine researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for C-Br Bond Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. These methods offer a powerful alternative for the introduction of a C-Br bond with high regioselectivity.

From Pyridyl Boronic Acids or Stannanes

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. acs.org While typically used to form C-C bonds, modifications of this methodology can be envisioned for C-Br bond formation. A more direct approach involves the palladium-catalyzed coupling of pyridylboronic acids with a bromine source. The synthesis of pyridinylboronic acids themselves can be achieved through several methods, including metal-halogen exchange followed by borylation or palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.org

The general applicability of palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides has been demonstrated, even in aqueous media. nih.gov This highlights the robustness of the methodology.

Alternative Precursors for C-Br Formation

Palladium catalysis can also be employed with other pyridine precursors for the introduction of a bromine atom. For instance, palladium-catalyzed C–H activation/cross-coupling reactions have emerged as a powerful tool for the functionalization of pyridine N-oxides. acs.org This strategy allows for the direct formation of C-C bonds and could potentially be adapted for C-Br bond formation with a suitable bromine-containing coupling partner.

Furthermore, palladium-catalyzed C-N and C-O bond formation on brominated azaindoles (pyrrolo[2,3-b]pyridines) showcases the versatility of palladium catalysis in manipulating pyridine-based heterocycles. beilstein-journals.org This suggests that a reverse approach, where a different functional group is converted to a bromide via a palladium-catalyzed process, is also a feasible strategy.

De Novo Pyridine Synthesis Routes Incorporating Bromine and Propyl Moieties

An alternative to functionalizing a pre-existing pyridine ring is the de novo synthesis, where the pyridine ring is constructed from acyclic precursors already containing the desired propyl and bromo functionalities. This approach offers the advantage of unambiguous regiochemistry. Various cycloaddition and condensation strategies have been developed for pyridine synthesis. illinois.edu For example, a [3+3] condensation of enamines and enones is a common method for accessing tetrasubstituted pyridines. illinois.edu

By carefully selecting starting materials that incorporate a propyl group and a bromine atom (or a precursor that can be easily converted to a bromine atom), it is possible to construct the 2-bromo-5-propylpyridine skeleton directly. This strategy provides excellent control over the substitution pattern of the final product.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions represent powerful tools for the de novo synthesis of the pyridine core, allowing for the strategic placement of substituents. While direct cycloaddition approaches to this compound are not extensively documented, the principles of these reactions can be applied to construct the requisite 2,5-disubstituted pyridine framework.

Inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes have emerged as a viable strategy for synthesizing highly substituted pyridines. whiterose.ac.uk This method typically involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction to extrude dinitrogen, yielding the aromatic pyridine ring. For the synthesis of a precursor to this compound, a suitably substituted 1,2,4-triazine (B1199460) could be reacted with an alkyne bearing a propyl group. Subsequent functionalization would then be required to introduce the bromine atom at the 2-position. The regioselectivity of such reactions is a critical consideration, and strategies to control it, such as using directed cycloadditions with Lewis acids, have been investigated to overcome limitations of low yields and poor regioselectivity under harsh conditions. whiterose.ac.uk

Annulation strategies, which involve the formation of a new ring onto a pre-existing fragment, also provide a versatile entry to substituted pyridines. A [3+3] annulation strategy, for instance, can be employed to construct the pyridine ring from two three-atom components. While specific examples leading directly to this compound are scarce, the general methodology allows for the synthesis of diversely substituted pyridines. rsc.org For example, the reaction of a 1,3-dicarbonyl compound or its equivalent with an enamine derivative can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. The appropriate choice of starting materials would be crucial to install the propyl group at the desired position.

Reaction TypeKey IntermediatesPotential for this compound SynthesisKey Challenges
Inverse Electron Demand Aza-Diels-Alder 1,2,4-Triazine, AlkyneSynthesis of a 5-propylpyridine precursor.Regioselectivity, harsh reaction conditions, multi-step process for final product.
[3+3] Annulation 1,3-Dicarbonyl surrogates, EnaminesConstruction of the 2,5-disubstituted pyridine core.Control of substitution pattern, potential for side reactions.

Multi-Component Reactions for Substituted Pyridines

Multi-component reactions (MCRs) offer a highly efficient approach to complex molecules in a single step, minimizing waste and simplifying purification processes. Several MCRs are known for the synthesis of substituted pyridines, such as the Hantzsch pyridine synthesis and its variations. These reactions typically involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized.

To synthesize a precursor for this compound, one could envision a modified MCR strategy. For instance, a four-component reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, malononitrile, and an alcohol in the presence of a base can yield highly functionalized pyridines. By carefully selecting the starting components, it is possible to introduce the desired substitution pattern. While this approach provides a rapid entry to polysubstituted pyridines, the direct incorporation of a bromine atom at the 2-position and a propyl group at the 5-position in a single MCR step remains a significant challenge and would likely require a specifically designed set of reactants.

A plausible MCR approach would involve the synthesis of a 2-amino-5-propylpyridine derivative, which could then be converted to the target this compound via a subsequent Sandmeyer reaction. This highlights a common strategy where MCRs are used to rapidly build a core structure that is then further functionalized.

MCR TypeReactantsProduct TypeRelevance to this compound
Hantzsch-type Aldehyde, β-ketoester, Ammonia sourceDihydropyridines, then PyridinesFoundational for pyridine synthesis, adaptable for alkyl substitution.
Four-component 1,3-Dicarbonyl, Aldehyde, Malononitrile, AlcoholHighly functionalized pyridinesPotential for creating a 5-propylpyridine precursor for further bromination.

Functional Group Interconversion and Derivatization for Target Compound Synthesis

The synthesis of this compound often relies on the strategic modification of a pre-existing pyridine ring through functional group interconversions.

A well-established method for the introduction of a bromine atom onto a pyridine ring is through the diazotization of an aminopyridine followed by a Sandmeyer reaction. wikipedia.orgnih.gov This two-step process begins with the conversion of a primary amino group to a diazonium salt using a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like hydrobromic acid. orgsyn.orgrsc.org The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom. wikipedia.org This method is particularly useful for synthesizing 2-bromopyridines from their 2-amino precursors. orgsyn.org For the synthesis of this compound, the starting material would be 2-amino-5-propylpyridine. The Sandmeyer reaction is a robust and widely used transformation in aromatic chemistry, offering a reliable route to aryl halides that may not be accessible through direct halogenation. organic-chemistry.org

An alternative, though often less direct, route involves the conversion of a nitropyridine. For instance, 2-bromo-5-nitropyridine (B18158) can be synthesized and then the nitro group can be reduced to an amino group, which can then be further functionalized. nbinno.com More directly, a nitro group can sometimes be displaced, but this is less common than the Sandmeyer approach. The synthesis of 2-nitro-5-bromopyridine itself can be achieved from 2-amino-5-bromopyridine (B118841) via oxidation. google.com

Starting MaterialKey ReactionReagentsOutcome
2-Amino-5-propylpyridineDiazotization/Sandmeyer ReactionNaNO₂, HBr, CuBrThis compound
2-Nitro-5-propylpyridine(Indirect) Reduction, then Diazotization/Sandmeyer1. Reducing agent (e.g., Fe/HCl) 2. NaNO₂, HBr, CuBrThis compound

The introduction of the propyl side chain can be achieved through various alkylation strategies. One of the most common methods involves the use of Grignard reagents. researchgate.net For example, a bromopyridine can be reacted with an alkyl Grignard reagent in the presence of a suitable catalyst. rsc.org A purple light-promoted radical coupling of 2- or 4-bromopyridines with Grignard reagents has been developed, offering a transition-metal-free alternative. organic-chemistry.org In the context of synthesizing this compound, one could start with 2,5-dibromopyridine (B19318) and selectively react the more reactive 5-bromo position with a propyl Grignard reagent, such as propylmagnesium bromide. This selective reaction can be challenging and may require careful control of reaction conditions.

Another approach involves the functionalization of a pre-existing group. For instance, 2-bromo-5-formylpyridine, which can be prepared from 2,5-dibromopyridine via a Grignard reaction with DMF, could undergo a Wittig reaction or a Grignard addition with an ethylmagnesium halide followed by reduction to introduce the propyl group. google.com

Catalytic C-H activation and alkylation of pyridines is a developing field that offers a more direct approach, though regioselectivity can be a challenge. chemistryviews.orgdntb.gov.ua

Starting MaterialAlkylation MethodReagentsProduct
2,5-DibromopyridineGrignard CouplingPropylmagnesium bromide, CatalystThis compound
2-Bromo-5-formylpyridineWittig ReactionEthyltriphenylphosphonium bromide, Base2-Bromo-5-(prop-1-en-1-yl)pyridine (requires reduction)
2-Bromo-5-formylpyridineGrignard Addition/Reduction1. Ethylmagnesium bromide 2. Reducing agentThis compound

Large-Scale Synthetic Approaches and Process Optimization for Bromopyridines

The transition from laboratory-scale synthesis to large-scale industrial production of bromopyridines necessitates the development of practical, safe, and cost-effective processes. Process optimization focuses on improving yields, minimizing by-products, and ensuring the scalability of the reaction.

For the large-scale synthesis of bromopyridines, traditional methods such as the Sandmeyer reaction are often optimized. An improved process for producing 2-bromopyridine (B144113) involves the diazotization-bromination of 2-aminopyridine (B139424) in the presence of H₂SO₄, which modifies the classic Craig process. google.com This modification can lead to higher yields and improved safety profiles. A scalable process for 2,5-dibromopyridine has been developed from 2-aminopyridine, which involves bromination followed by a modified Sandmeyer reaction using liquid bromine instead of a copper halide. heteroletters.org

Process optimization also involves the careful selection of solvents, reagents, and reaction conditions to maximize efficiency and minimize environmental impact. For instance, the Suzuki coupling reaction, a powerful tool for C-C bond formation, has been optimized for the synthesis of bromopyridine derivatives, with studies focusing on the effects of different bases and catalysts to improve yields. researchgate.net

In the context of large-scale synthesis, safety is a paramount concern. Reactions involving potentially hazardous reagents or intermediates, such as diazotization reactions, require careful control of temperature and addition rates to prevent runaway reactions. The development of safer alternative routes is an ongoing area of research. For example, a safer and more efficient synthetic route to 2,6-diamino-4-bromopyridine was developed to avoid a potentially hazardous double Curtius rearrangement on a larger scale. acs.orgresearchgate.net

CompoundKey ProcessOptimization StrategyScale-up Considerations
2-BromopyridineDiazotization/BrominationAddition of H₂SO₄ to the Craig process. google.comTemperature control, handling of bromine and nitrous acid.
2,5-DibromopyridineBromination/Sandmeyer ReactionUse of liquid bromine instead of CuBr, by-product removal. heteroletters.orgEfficient separation of isomers, solvent recycling.
4-Bromo-2-methylpyridine DerivativesSuzuki CouplingOptimization of base and catalyst for improved yield. researchgate.netCatalyst cost and recovery, purification of the final product.

Exploration of Chemical Reactivity and Transformational Pathways of 2 Bromo 5 Propylpyridine

Cross-Coupling Reactivity at the Bromine Center

The bromine atom at the C-2 position of 2-Bromo-5-propylpyridine is the primary site for transition metal-catalyzed cross-coupling reactions. Its reactivity is enhanced by the adjacent electron-withdrawing nitrogen atom, making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. This compound readily participates in these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures or connecting aryl and vinyl groups. wikipedia.orglibretexts.org It involves the reaction of the bromopyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgillinois.edu The 5-propyl group does not typically interfere with this reaction, allowing for the synthesis of a wide range of 2-aryl-5-propylpyridines. nih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org This method provides a direct route to 2-alkynyl-5-propylpyridines, which are valuable intermediates in medicinal chemistry and materials science. scirp.orgscirp.org

The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.orgnih.gov The reaction of this compound with an appropriate organozinc reagent under palladium or nickel catalysis offers a reliable method for introducing a variety of substituents at the 2-position. orgsyn.orgnih.gov

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This transformation allows for the introduction of vinyl groups at the 2-position of the pyridine (B92270) ring, leading to the formation of styrenyl-type derivatives. rug.nl

Table 1: Typical Conditions for C-C Cross-Coupling Reactions of 2-Bromopyridines

Reaction Type Catalyst (Typical) Ligand (Typical) Base (Typical) Solvent (Typical) Product Type
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃ PPh₃, SPhos, XPhos K₂CO₃, Cs₂CO₃, KF Dioxane, Toluene, H₂O 2-Aryl/Vinyl-5-propylpyridine
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄ PPh₃ Et₃N, Piperidine DMF, THF 2-Alkynyl-5-propylpyridine
Negishi Pd(PPh₃)₄, Ni(acac)₂ PPh₃, dppe, XPhos (None required) THF, DMF 2-Alkyl/Aryl/Vinyl-5-propylpyridine
Heck Pd(OAc)₂, PdCl₂ PPh₃, BINAP Et₃N, K₂CO₃ DMF, Acetonitrile 2-Alkenyl-5-propylpyridine

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and a wide variety of primary and secondary amines. wikipedia.orgnih.gov this compound is an excellent substrate for this reaction, providing access to a diverse library of 2-amino-5-propylpyridine derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.govchemspider.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ BINAP NaOBu-t Toluene 80-110
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane 100
Pd(OAc)₂ dppf K₂CO₃ Toluene 100

Carbon-Oxygen and Carbon-Sulfur Bond Forming Reactions

Analogous to the Buchwald-Hartwig amination, palladium catalysts can also facilitate the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions typically involve the coupling of this compound with alcohols, phenols, or thiols. These transformations expand the synthetic utility of the starting material, allowing for the preparation of 2-alkoxy/aryloxy-5-propylpyridines and 2-(alkyl/aryl)thio-5-propylpyridines, which are motifs present in various biologically active molecules. wikipedia.org

Directed Ortho-Metalation and Lithiation Strategies for Further Functionalization

While cross-coupling reactions functionalize the C-Br bond, directed ortho-metalation (DoM) offers a strategy to introduce substituents at positions adjacent to a directing metalation group (DMG). organic-chemistry.orgwikipedia.org In pyridine derivatives, the ring nitrogen can act as a DMG, directing deprotonation to the C-6 position. harvard.edu However, the use of strong organolithium bases like n-butyllithium can sometimes lead to competitive nucleophilic addition to the pyridine ring. harvard.edu

A more common and regioselective strategy for functionalizing the 2-bromopyridine (B144113) core is through lithium-halogen exchange. Treating this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) can generate the 2-lithio-5-propylpyridine intermediate. This highly reactive organolithium species can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the 2-position, a process that formally replaces the bromine atom.

Furthermore, the pyridine nitrogen can direct lithiation to the C-6 position, ortho to the nitrogen. Using a non-nucleophilic base like lithium diisopropylamide (LDA) can favor deprotonation over addition, creating a 6-lithio species that can be subsequently functionalized with electrophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

The electronic nature of the pyridine ring governs its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (S_EAr) : The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. wikipedia.orgmasterorganicchemistry.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation are generally difficult and require harsh conditions. wikipedia.orgmasterorganicchemistry.com If substitution were to occur, it would be directed to the C-3 or C-5 positions (meta to the nitrogen), but since the 5-position is already occupied, any potential reaction on the this compound nucleus would be challenging and likely unselective.

Nucleophilic Aromatic Substitution (S_NAr) : Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. wikipedia.orgpressbooks.pub The bromine atom at the 2-position of this compound is activated towards displacement by nucleophiles. Strong nucleophiles, such as alkoxides, thiolates, and amines, can replace the bromide ion via an addition-elimination mechanism, which proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov This pathway provides a complementary, metal-free method for introducing heteroatom substituents at the 2-position. youtube.com

Advanced Transition Metal-Catalyzed Transformations

Beyond the canonical cross-coupling reactions, the this compound scaffold can participate in more advanced transition metal-catalyzed transformations. C-H activation/functionalization reactions offer an atom-economical way to forge new bonds by directly converting C-H bonds into C-C or C-heteroatom bonds. While the C-Br bond is the most reactive site for oxidative addition with Pd(0) catalysts, other transition metals (e.g., Rh, Ru, Ir) can catalyze C-H activation at other positions on the ring, often directed by the pyridine nitrogen. For instance, rhodium-catalyzed C-H olefination could potentially occur at the C-6 position. These advanced methods provide novel disconnections for the synthesis of complex substituted pyridines.

Ruthenium-Mediated Domino Reaction Sequences

The versatility of 2-bromopyridine derivatives, including this compound, is demonstrated in their application as synthons for complex heterocyclic structures through ruthenium-catalyzed domino reactions. A notable example is the synthesis of heteroarylated 2-pyridones. mdpi.com A catalytic system comprising [RuCl₂(p-cymene)]₂, potassium pivalate (B1233124) (KOPiv), and sodium carbonate (Na₂CO₃) can effectively transform 2-bromopyridines into multi-heteroarylated 2-pyridone products. mdpi.com

This transformation is not a simple substitution but a sophisticated domino sequence involving several bond-forming events within a single operation. The proposed pathway includes an initial oxygen incorporation, followed by a Buchwald–Hartwig-type amination for C-N bond formation, and subsequent C–H bond activation for C-C bond formation. mdpi.com For this compound, this methodology would theoretically yield a complex 2-pyridone structure, showcasing the power of domino reactions to rapidly build molecular complexity from a simple starting material. The reaction of a related substrate, 2-bromo-5-trifluoromethylpyridine, has been shown to yield a monopyridyl substituted 2-pyridone, indicating the feasibility of this transformation with C-5 substituted 2-bromopyridines. mdpi.com

Nickel-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Nickel catalysis has emerged as a powerful tool for forging new bonds from aryl halides like this compound, offering a cost-effective alternative to palladium. These reactions are crucial for synthesizing a wide range of functionalized pyridine derivatives.

Carbon-Carbon Bond Formation: Nickel catalysts are highly effective in promoting cross-coupling reactions to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The Suzuki-Miyaura coupling is a prime example, where this compound can be coupled with various organoboron reagents. mit.edunih.gov A typical catalytic system for such transformations might involve NiBr₂·diglyme as the nickel source and 4,4′-di-tert-butyl-2,2′-bipyridine as a ligand. mit.edunih.gov This approach facilitates the synthesis of 2-aryl- or 2-alkyl-5-propylpyridines, which are valuable scaffolds in medicinal chemistry and materials science. These methods are particularly significant as they allow for the construction of all-carbon quaternary centers when using tertiary alkyl electrophiles. mit.edu

Interactive Table: Examples of Nickel-Catalyzed C-C Bond Formation

Reactant A Coupling Partner Catalyst System Product
This compound Phenylboronic acid NiBr₂·diglyme / dtbbpy 2-Phenyl-5-propylpyridine
This compound Methylboronic acid NiBr₂·diglyme / dtbbpy 2-Methyl-5-propylpyridine

Note: dtbbpy refers to 4,4′-di-tert-butyl-2,2′-bipyridine. The table represents potential reactions based on established nickel-catalyzed methodologies.

Carbon-Heteroatom Bond Formation: Beyond C-C bonds, nickel catalysis is instrumental in forming carbon-heteroatom bonds, such as C-N, C-O, and C-P bonds. mdpi.comnih.gov For instance, nickel-catalyzed Buchwald-Hartwig amination allows for the coupling of this compound with various amines to produce 2-amino-5-propylpyridine derivatives. Similarly, C-P bond formation can be achieved by coupling with phosphine oxides or phosphonates, yielding organophosphorus compounds. mdpi.com These reactions often employ nickel complexes with specific phosphine ligands, such as NiCl₂(dppf), where dppf is 1,1′-bis(diphenylphosphino)ferrocene. mdpi.com

Interactive Table: Examples of Nickel-Catalyzed C-Heteroatom Bond Formation

Reactant A Coupling Partner Catalyst System Product
This compound Aniline Ni(acac)₂ / Ligand N-phenyl-5-propylpyridin-2-amine
This compound Diphenylphosphine oxide NiCl₂(dppf) / Base Diphenyl(5-propylpyridin-2-yl)phosphine oxide

Note: The table represents potential reactions based on established nickel-catalyzed methodologies.

Mechanistic Insights into Catalytic Cycles Involving this compound

Understanding the reaction mechanisms is key to optimizing and expanding the utility of these catalytic transformations.

Ruthenium-Catalyzed Domino Reaction: The proposed mechanism for the ruthenium-mediated synthesis of 2-pyridones from 2-bromopyridines is a multi-step catalytic cycle. mdpi.com

Catalyst Activation: The pre-catalyst, [RuCl₂(p-cymene)]₂, likely forms a more active p-cymene-free Ru(II) species in the presence of potassium pivalate. mdpi.com

Oxygen Incorporation: The active Ru(II) species coordinates to the 2-bromopyridine. A nucleophilic aromatic substitution of the bromide by carbonate, followed by the addition of pivalate, leads to the formation of a pyridone intermediate. mdpi.com

C-N Coupling: The pyridone product can then undergo an oxidative addition with another molecule of this compound to form a Ru(IV) intermediate. mdpi.com

Reductive Elimination & C-H Activation: Reductive elimination forms the N-pyridylpyridone. mdpi.com Subsequently, a directed C-H activation at the C-6 position of the pyridone ring, followed by coupling, can lead to further heteroarylation, regenerating the active ruthenium catalyst for the next cycle. mdpi.com

Nickel-Catalyzed Cross-Coupling: The catalytic cycle for nickel-catalyzed cross-coupling reactions generally proceeds through a series of well-defined elementary steps. nih.gov

Oxidative Addition: The cycle typically begins with the oxidative addition of this compound to a low-valent Ni(0) complex, forming a Ni(II)-pyridyl intermediate. Mechanistic studies suggest that for some alkyl halides, this step may proceed through a radical pathway. mit.edunih.gov

Transmetalation/Coordination: In Suzuki couplings, a transmetalation step occurs where the organic group from the organoboron reagent is transferred to the nickel center, displacing the bromide. For C-heteroatom bond formation, the amine or phosphine coordinates to the nickel center.

Reductive Elimination: The final step is reductive elimination, where the two organic fragments (or the pyridyl group and the heteroatom) are joined together, forming the final product and regenerating the active Ni(0) catalyst. nih.gov This C-C or C-heteroatom bond-forming step is a key feature of numerous catalytic processes. nih.gov

Radical Reactions and Photochemical Transformations

Beyond metal catalysis, this compound can engage in reactions involving radical intermediates, often initiated by light (photochemistry). The carbon-bromine bond in aryl bromides is susceptible to homolytic cleavage upon UV irradiation.

Photochemical cleavage of the C-Br bond in this compound would generate a highly reactive 5-propylpyridin-2-yl radical. This radical intermediate can then undergo a variety of subsequent reactions:

Hydrogen Abstraction: The pyridyl radical can abstract a hydrogen atom from the solvent or another molecule to form 5-propylpyridine.

Addition Reactions: It can add across the double bonds of alkenes or alkynes, initiating polymerization or forming more complex adducts.

Radical Cross-Coupling: In the context of dual catalytic systems, such as nickel/photoredox catalysis, the photochemically generated pyridyl radical can be trapped by a nickel complex. nih.gov This process funnels the radical into a cross-coupling cycle, enabling C-C or C-heteroatom bond formation under mild, light-driven conditions. nih.gov This modern synthetic approach merges the principles of radical chemistry and transition metal catalysis.

Furthermore, studies on analogous compounds like 2-bromo-2-nitropropane (B1585095) show that photodissociation can lead to multiple competing unimolecular dissociation channels, suggesting that the photochemistry of this compound could also yield a complex array of products depending on the specific conditions. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Propylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution, offering precise information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of 2-Bromo-5-propylpyridine provide unambiguous evidence for its molecular structure. The predicted chemical shifts (δ) and spin-spin coupling constants (J) are based on established data for substituted pyridines and alkylbenzenes. docbrown.infodocbrown.infochemicalbook.comrsc.org

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propyl side chain.

Pyridine Ring Protons: The three protons on the pyridine ring (H-3, H-4, and H-6) will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitrogen atom (H-6) is expected to be the most deshielded, appearing at the lowest field (around δ 8.3 ppm) as a doublet. The H-4 proton, coupled to both H-3 and H-6, should appear as a doublet of doublets (around δ 7.5 ppm). The H-3 proton will likely be the most upfield of the ring protons (around δ 7.4 ppm), appearing as a doublet.

Propyl Side Chain Protons: The protons of the propyl group will appear in the aliphatic region (δ 0.9-2.6 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the pyridine ring are expected to be the most deshielded of the propyl group (around δ 2.5 ppm), appearing as a triplet. The central methylene protons (-CH₂-) should appear as a sextet (around δ 1.6 ppm), and the terminal methyl protons (-CH₃) will be the most shielded, appearing as a triplet around δ 0.9 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon spectrum will display eight distinct signals corresponding to each unique carbon atom in the molecule.

Pyridine Ring Carbons: The carbon atom bearing the bromine (C-2) is anticipated to have a chemical shift around δ 142 ppm. The other aromatic carbons (C-3, C-4, C-5, C-6) are expected in the range of δ 120-151 ppm. rsc.org Specifically, C-6, being adjacent to the nitrogen, would be significantly downfield.

Propyl Side Chain Carbons: The aliphatic carbons will resonate at higher fields. The benzylic carbon is expected around δ 38 ppm, the central methylene carbon around δ 24 ppm, and the terminal methyl carbon around δ 14 ppm. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6Aromatic~8.3Doublet (d)³J(H6-H4) ≈ 2.5
H-4Aromatic~7.5Doublet of Doublets (dd)³J(H4-H3) ≈ 8.0, ⁴J(H4-H6) ≈ 2.5
H-3Aromatic~7.4Doublet (d)³J(H3-H4) ≈ 8.0
α-CH₂Aliphatic~2.5Triplet (t)³J ≈ 7.5
β-CH₂Aliphatic~1.6Sextet³J ≈ 7.5
γ-CH₃Aliphatic~0.9Triplet (t)³J ≈ 7.5
C-2Aromatic~142.4Singlet-
C-6Aromatic~150.5Singlet-
C-4Aromatic~139.0Singlet-
C-3Aromatic~128.5Singlet-
C-5Aromatic~136.0Singlet-
α-CAliphatic~38.0Singlet-
β-CAliphatic~24.5Singlet-
γ-CAliphatic~13.9Singlet-

The propyl side chain of this compound is not rigid and undergoes conformational changes due to rotation around the C-C single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating such processes that occur on the NMR timescale. libretexts.orglibretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and are invaluable for identifying functional groups. For a non-linear molecule like this compound with 19 atoms, there are 3N-6, or 51, expected normal modes of vibration. libretexts.org

The vibrational spectrum can be interpreted by assigning observed bands to specific molecular motions:

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (νC=C, νC=N) typically appear in the 1600-1400 cm⁻¹ region. nih.gov Ring breathing modes are also expected at lower frequencies.

C-H Vibrations: Aromatic C-H stretching (νC-H) bands are found above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group occurs just below 3000 cm⁻¹ (2960-2850 cm⁻¹). Aromatic C-H out-of-plane bending (γC-H) vibrations in the 900-700 cm⁻¹ region are often diagnostic of the substitution pattern.

C-Br Vibration: The C-Br stretching vibration (νC-Br) is a key feature, expected to appear as a strong band in the lower frequency region of the IR spectrum, typically between 700 and 500 cm⁻¹. mdpi.com

Propyl Group Vibrations: Besides C-H stretching, the propyl group will exhibit characteristic bending (δCH₂, δCH₃) vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
Aromatic C-H StretchPyridine Ring3100 - 3000Medium-Weak
Aliphatic C-H StretchPropyl Group2960 - 2850Strong
C=N, C=C StretchPyridine Ring1600 - 1430Medium-Strong
CH₂/CH₃ BendingPropyl Group1470 - 1450 / 1385 - 1375Medium
C-Br StretchBromo-Pyridine700 - 500Strong
Aromatic C-H BendPyridine Ring900 - 700Strong

These assignments can be further confirmed through computational chemistry methods, which calculate theoretical vibrational frequencies that can be correlated with experimental data. nih.govlibretexts.org

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₈H₁₀BrN), the presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the (M+2)⁺ ion, separated by two mass units. youtube.comlibretexts.org

Electron impact (EI) ionization typically induces fragmentation of the molecular ion, and the resulting pattern provides valuable structural information. chemguide.co.uk

Key fragmentation pathways for this compound are expected to include:

Loss of Bromine: Cleavage of the C-Br bond can lead to a fragment ion [M - Br]⁺.

Benzylic Cleavage: A common pathway for alkyl-substituted aromatics is the cleavage of the bond beta to the ring, leading to the loss of an ethyl radical (•C₂H₅) to form a stable benzylic cation [M - 29]⁺.

Loss of Propene: A McLafferty-type rearrangement could lead to the elimination of a neutral propene molecule (C₃H₆), resulting in a [M - 42]⁺ fragment ion. researchgate.net

Pyridine Ring Fission: At higher energies, the pyridine ring itself can fragment, although these pathways are more complex.

Interactive Data Table: Predicted HRMS Fragments for this compound

m/z (⁷⁹Br Isotope) m/z (⁸¹Br Isotope) Proposed Fragment Formula Fragmentation Pathway
199.000201.000[M]⁺[C₈H₁₀BrN]⁺Molecular Ion
170.075172.075[M - C₂H₅]⁺[C₆H₆BrN]⁺Benzylic Cleavage
120.081-[M - Br]⁺[C₈H₁₀N]⁺Loss of Bromine Radical
157.958159.958[M - C₃H₆]⁺[C₅H₄BrN]⁺McLafferty Rearrangement

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The crystal structure of 2-bromo-5-methylpyridine (B20793) reveals a planar pyridine ring. In the solid state, molecules are linked into chains along the crystallographic a-axis by weak C—H···N intermolecular interactions. researchgate.net It is highly probable that this compound would exhibit similar features. The pyridine nitrogen atom would act as a hydrogen bond acceptor, interacting with hydrogen atoms from adjacent molecules.

Furthermore, halogen bonding, a non-covalent interaction involving the bromine atom, could play a role in the crystal packing. rsc.org The bromine atom has an electropositive region (σ-hole) which can interact with nucleophiles like the nitrogen atom of another pyridine ring. Pi-pi (π–π) stacking interactions between the aromatic pyridine rings of adjacent molecules may also contribute to the stability of the crystal lattice. researchgate.net The flexible propyl group would likely adopt a low-energy, extended conformation within the crystal lattice.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Supramolecular Assembly

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. The absorption spectrum of substituted pyridines in the near-ultraviolet region is characterized by two main types of transitions: π→π* and n→π*. aip.orgrsc.org

π→π Transitions:* These are typically intense absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For 2-bromopyridine (B144113), this transition is observed around 275 nm. aip.org

n→π Transitions:* This transition involves the excitation of a non-bonding electron from the nitrogen lone pair to a π* antibonding orbital. It is generally weaker in intensity and occurs at a longer wavelength than the π→π* transition. In polar, protic solvents, this band often experiences a hypsochromic (blue) shift due to the stabilization of the non-bonding orbital through hydrogen bonding. aip.org

The electronic properties of this compound make it a potential building block (ligand) for the construction of more complex supramolecular assemblies. Pyridine derivatives are widely used in coordination chemistry and crystal engineering to form discrete molecular architectures through interactions with metal ions or other organic molecules. nih.govresearchgate.netrsc.org Electronic spectroscopy is a key tool for studying these assemblies. The formation of a supramolecular complex can lead to significant changes in the absorption or emission spectra, such as shifts in wavelength (solvatochromism) or changes in intensity, which can be used to study binding events and determine association constants. scielo.bracs.org

Theoretical and Computational Investigations of 2 Bromo 5 Propylpyridine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure and geometry of molecules like 2-bromo-5-propylpyridine.

The first step in a computational study is typically the optimization of the molecule's ground state geometry. For this compound, this involves determining the most stable arrangement of its atoms in space. Due to the flexible propyl group, a conformational analysis is necessary to identify the global minimum on the potential energy surface.

Theoretical calculations indicate that the pyridine (B92270) ring is, as expected, planar. The conformational flexibility arises from the rotation around the C-C bonds of the propyl side chain. The most stable conformer is typically one where steric hindrance between the propyl group and the pyridine ring is minimized. Representative optimized geometric parameters, such as bond lengths and angles, obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory, are presented below.

Table 1: Selected Optimized Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length (Å) C2-Br 1.895
C5-C(propyl) 1.512
N1-C2 1.334
N1-C6 1.341
Bond Angle (°) N1-C2-Br 116.5
C4-C5-C(propyl) 121.8
C2-N1-C6 117.2

Note: These values are representative and depend on the specific level of theory and basis set used.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically localized on the pyridine ring and the bromine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is primarily distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The analysis of charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. The nitrogen atom is the most electronegative, carrying a significant negative charge, while the carbon atom attached to the bromine (C2) is relatively electron-deficient.

Table 2: Calculated Electronic Properties of this compound

Property Value (eV)
HOMO Energy -6.85
LUMO Energy -0.98
HOMO-LUMO Gap 5.87

Note: These values are illustrative and vary with the computational method.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the pathways of chemical reactions involving this compound. It allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.

This compound is a common building block in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. Computational studies can predict the regioselectivity of these reactions. For instance, in a Suzuki coupling, the reaction will selectively occur at the C-Br bond. DFT calculations can model the oxidative addition step, which is often the regioselectivity-determining step, showing a much lower activation barrier for the insertion of a palladium catalyst into the C-Br bond compared to any C-H bonds on the ring.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, UV-Vis Spectra)

First-principles calculations can predict various spectroscopic properties of this compound, providing a valuable tool for structure verification and interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated with good accuracy. These theoretical predictions can aid in the assignment of complex NMR spectra.

Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax).

Table 3: Predicted Spectroscopic Data for this compound

Spectrum Parameter Predicted Value
¹³C NMR Chemical Shift C2 ~142 ppm
Chemical Shift C5 ~138 ppm
¹H NMR Chemical Shift H6 ~8.5 ppm
UV-Vis λmax ~270 nm

Note: Predicted values are approximate and serve for illustrative purposes.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide profound insights into its behavior in a solution, detailing the complex web of intermolecular interactions that govern its properties. These simulations solve Newton's equations of motion for a system of interacting particles, yielding a trajectory that reveals how the positions and velocities of particles evolve.

In a typical MD simulation of this compound, the molecule is placed in a simulation box filled with a chosen solvent, such as water, ethanol, or a nonpolar solvent like hexane. The interactions between all atoms are defined by a force field, a set of parameters that approximates the potential energy of the system.

Key insights derived from MD simulations include:

Solvation Structure: Analysis of radial distribution functions (RDFs) from the simulation can reveal the structure of the solvent around the this compound molecule. The RDF for the nitrogen atom, for instance, would show the probability of finding solvent molecules at a certain distance, illustrating how the lone pair on the nitrogen interacts with protic solvents through hydrogen bonding. Similarly, the environment around the bromine atom can be probed to understand halogen bonding. rsc.org

Intermolecular Interactions: The simulations quantify the strength and nature of non-covalent interactions. The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis bases. rsc.orgrsc.org Computational studies on similar bromo-aromatic systems have shown that these interactions can be significant in determining crystal packing and solution-phase assembly. rsc.orgresearchgate.net The propyl group, being nonpolar, will exhibit hydrophobic interactions, influencing the molecule's orientation at interfaces or its aggregation behavior in polar solvents. The electron-deficient pyridine ring itself can participate in π-π stacking interactions. researchgate.netimperial.ac.uk

Dynamic Properties: MD simulations can predict dynamic properties such as the diffusion coefficient of this compound in a given solvent, providing information on its mobility. Rotational correlation times can also be calculated, describing how quickly the molecule tumbles in solution.

The following table illustrates the type of data that can be extracted from MD simulations to characterize the intermolecular interaction energies between this compound and a solvent like water.

Interaction TypeInteracting Atoms/GroupsAverage Interaction Energy (kJ/mol)
Hydrogen BondPyridine N ··· H-O (Water)-15.2
Halogen BondC-Br ··· O (Water)-4.5
HydrophobicPropyl Group ··· Water Network+8.9 (destabilizing)
van der WaalsPyridine Ring ··· Water-11.3

Note: The values presented in this table are illustrative and represent typical magnitudes for such interactions derived from computational chemistry studies. They are not experimental values for this compound.

Quantitative Structure-Reactivity Relationships (QSAR) for Bromopyridine Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical and mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.org For a class of compounds like bromopyridine derivatives, QSAR can be an invaluable tool for predicting reaction outcomes, rates, or equilibrium constants without the need for extensive experimentation. nih.govnih.gov

A QSAR study on bromopyridine derivatives, including this compound, would typically involve the following steps:

Data Set Compilation: A series of bromopyridine derivatives with known experimental reactivity data (e.g., reaction rates for a Suzuki coupling or pKa values) is assembled. researchgate.net

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that correlates the descriptors with the observed reactivity. chemrxiv.orgnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For predicting the reactivity of this compound in, for example, a cross-coupling reaction, relevant descriptors would likely include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the partial charge on the carbon atom bonded to bromine, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the Hammett constant (σ) of the propyl substituent. researchgate.net A lower LUMO energy and a more positive partial charge on the carbon would suggest higher reactivity towards nucleophilic attack or oxidative addition.

Steric Descriptors: These account for the spatial arrangement of atoms. Steric hindrance around the bromine atom, quantified by parameters like Taft's steric parameter (Es) or molar refractivity (MR), can significantly impact reaction rates. The size and conformation of the propyl group would be a key factor.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

A hypothetical QSAR equation for predicting the reaction rate constant (log k) might look like this:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Partial Charge C-Br) + c₃*(Taft's Es)

The following interactive table presents a hypothetical dataset and QSAR model for the reactivity of substituted bromopyridines.

CompoundSubstituent (R)log(k) (Observed)LUMO Energy (eV)Partial Charge on C-Br (a.u.)log(k) (Predicted)
1H-2.5-0.850.15-2.48
25-methyl-2.7-0.820.14-2.69
35-propyl -2.8 -0.81 0.14 -2.75
45-nitro-1.2-1.500.22-1.15
55-methoxy-3.1-0.750.12-3.01

Note: This table is for illustrative purposes. The QSAR model and data are hypothetical and intended to demonstrate the principles of a QSAR study.

Such QSAR models, once validated, can be used to predict the reactivity of new, unsynthesized bromopyridine derivatives, guiding synthetic efforts toward molecules with desired properties. nih.govdergipark.org.tr

Applications of 2 Bromo 5 Propylpyridine in Advanced Chemical Fields

Building Block in Complex Organic Synthesis

The presence of a bromo substituent on the pyridine (B92270) ring makes 2-Bromo-5-propylpyridine an excellent substrate for numerous cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a building block in the synthesis of more elaborate molecular structures.

This compound is extensively utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of functional groups onto the pyridine core. mdpi.com These reactions are known for their tolerance of a wide range of functional groups and generally provide good yields. mdpi.com For instance, the reaction of 2-bromopyridine (B144113) derivatives with arylboronic acids is a practical approach for the synthesis of biaryl compounds. mdpi.com

The reactivity of the bromine atom also facilitates its use in the construction of fused heterocyclic systems. Pyridine derivatives are key precursors for a multitude of heterocyclic compounds, some of which exhibit significant biological activity. nih.govnih.gov The synthesis of these fused rings often involves intramolecular cyclization reactions, where the pyridine ring, functionalized via its bromo-substituent, is a key component.

Table 1: Examples of Cross-Coupling Reactions Utilizing 2-Bromopyridine Derivatives

Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura CouplingArylboronic acidsPd(PPh₃)₄, K₃PO₄Aryl-substituted pyridines mdpi.com
Ullmann-Type C-N CouplingCarbazolesCuCl, 1-methyl-imidazole, t-BuOLiN-heteroarylcarbazoles nih.gov
Stille CouplingOrganotin reagentsPd(PPh₃)₄-PEG 400Aryl-substituted pyridines frontierspecialtychemicals.com

Aza-heterocycles, which are heterocyclic compounds containing at least one nitrogen atom, are central to medicinal chemistry. mdpi.com Pyridine derivatives, including this compound, serve as important precursors for the synthesis of these complex scaffolds. mdpi.com The development of new synthetic methodologies to create novel aza-heterocyclic structures is an active area of research, with a focus on one-pot, tandem, and domino reactions to improve efficiency. mdpi.com The functionalization of the pyridine ring through its bromo-substituent is a key step in building up the complexity required for biologically active molecules.

Contributions to Materials Science and Polymer Chemistry

The incorporation of pyridine moieties into larger molecular architectures can impart desirable electronic and optical properties. Consequently, this compound is a valuable precursor in the field of materials science.

Organic electronics is a rapidly developing field that utilizes carbon-based materials in electronic devices. drpress.org Organic semiconductors, which can be small molecules or polymers, are at the heart of this technology and are used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net The synthesis of these materials often involves the creation of extended π-conjugated systems, and heterocyclic compounds like pyridine are important building blocks in this context. researchgate.net The ability to functionalize this compound through cross-coupling reactions makes it a useful starting material for the synthesis of novel organic semiconductors.

The design of functional monomers is crucial for the development of polymers with specific properties. illinois.edu The incorporation of heterocyclic rings, such as pyridine, into the main chain of a polymer can lead to materials with unique thermal, electrochemical, and fluorescent properties. rsc.org this compound, with its reactive handle, can potentially be used as a monomer in the synthesis of such functional polymers. For example, the development of molecularly imprinted polymers for selective extraction has utilized 2-vinylpyridine (B74390) as a functional monomer to provide π-π stacking interactions. mdpi.com

Ligand Design and Coordination Chemistry

Pyridine-based ligands are widely used in coordination chemistry due to their stability and their ability to form stable complexes with a variety of metal ions. mdpi.com The derivatization of 2-bromopyridines is a common strategy for the synthesis of more complex ligands like bipyridines and terpyridines. researchgate.net These ligands are then used to construct metallosupramolecular architectures and are employed in catalytic transformations. mdpi.com The propyl group in this compound can influence the steric and electronic properties of the resulting ligands and their metal complexes, potentially leading to novel catalytic activities or material properties.

Synthesis of Pyridine-Based Ligands for Metal Catalysis

Pyridine-based ligands are of paramount importance in the field of metal catalysis, owing to their ability to coordinate with a wide range of metal centers and influence the catalytic activity and selectivity of the resulting complexes. This compound is an excellent starting material for the synthesis of a diverse array of such ligands. The presence of the bromine atom facilitates various cross-coupling reactions, allowing for the introduction of different functional groups and the construction of multidentate ligand systems. researchgate.netmdpi.com

One of the most powerful methods for the synthesis of pyridine-based ligands from this compound is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds, such as arylboronic acids. By carefully selecting the boronic acid, ligands with specific electronic and steric properties can be synthesized, which in turn can fine-tune the performance of the metal catalyst. mdpi.comnih.gov

Similarly, the Stille coupling reaction offers another effective route for the functionalization of this compound. This reaction utilizes organotin reagents to form new carbon-carbon bonds, providing a complementary approach to the Suzuki coupling for the synthesis of complex pyridine-containing ligands. For instance, the coupling of a 2-bromopyridine derivative with an organostannane can yield bipyridine structures, which are highly sought-after ligands in coordination chemistry. researchgate.net

The following table summarizes key cross-coupling reactions utilized in the synthesis of pyridine-based ligands from this compound:

Reaction Catalyst Coupling Partner Bond Formed
Suzuki CouplingPalladiumOrganoboron compoundsC-C
Stille CouplingPalladiumOrganotin compoundsC-C

These synthetic methodologies underscore the importance of this compound as a versatile precursor for the creation of bespoke ligands for a wide range of catalytic applications.

Construction of Metallosupramolecular Architectures

Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form large, highly organized, and functional structures. The design of the organic ligands is critical in dictating the final architecture and properties of these assemblies. Ligands derived from this compound, with their tailored steric and electronic profiles, are valuable components in the construction of such intricate supramolecular entities. mdpi.comnih.govnih.gov

The synthesis of ligands with specific geometries, often starting from precursors like this compound, allows for the programmed assembly of complex structures such as molecular cages, grids, and polymers. researchgate.netmdpi.comresearchgate.netresearchgate.net The propyl group on the pyridine ring can influence the solubility and packing of the resulting supramolecular architectures, while the pyridine nitrogen provides the coordination site for metal ions.

The process of forming these architectures is a prime example of coordination-driven self-assembly . By combining ligands containing multiple binding sites with appropriate metal centers that have specific coordination geometries, discrete two-dimensional (2D) or three-dimensional (3D) molecular entities can be formed. nih.gov The programmability of this approach allows for the rational design of complex structures with potential applications in areas such as molecular recognition, catalysis, and materials science.

The following table provides a conceptual overview of the components involved in the construction of metallosupramolecular architectures:

Component Role in Self-Assembly Example Derived From this compound
Metal IonActs as a coordination center, directing the geometry of the assembly.Palladium(II), Platinum(II), etc.
Organic LigandProvides the building blocks with specific shapes and functionalities.Bipyridine or terpyridine ligands synthesized from this compound.

The ability to synthesize precisely functionalized ligands from this compound opens up possibilities for creating novel metallosupramolecular structures with tailored properties and functions.

Intermediates in the Synthesis of Agrochemicals and Specialty Chemicals (Focus on chemical synthesis, not end-product bioactivity)

This compound is a key intermediate in the synthesis of various agrochemicals and specialty chemicals. nih.gov The pyridine ring is a common scaffold in many biologically active molecules, and the bromo- and propyl-substituents on this starting material provide handles for further chemical transformations to build up more complex target molecules. researchgate.net

In the agrochemical industry, pyridine derivatives are integral to the development of new fungicides, herbicides, and insecticides. nih.govbohrium.com The synthesis of these compounds often involves the modification of a pyridine core, and this compound can serve as a readily available starting point for such synthetic routes. For example, the bromine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions to introduce other functional groups necessary for the final product's activity.

The synthesis of specialty chemicals, including pharmaceuticals and functional materials, also benefits from the availability of versatile building blocks like this compound. mdpi.com The ability to selectively modify the pyridine ring at the 2- and 5-positions allows for the creation of a wide range of derivatives with diverse properties. For instance, the synthesis of novel pyridine carboxamides with potential applications in materials science or as pharmaceutical intermediates can be envisioned starting from this compound. nih.gov

A general synthetic scheme illustrating the utility of this compound as an intermediate is the conversion to other functionalized pyridines. For example, a Grignard reaction can be employed to introduce a formyl group, yielding 2-bromo-5-formylpyridine, a versatile intermediate for further elaboration. google.com

The following table lists some classes of end-products where this compound can be utilized as a key synthetic intermediate:

End-Product Class Synthetic Transformation Example
Agrochemicals (e.g., Fungicides)Nucleophilic substitution of the bromide with a sulfur-containing nucleophile.
Specialty Chemicals (e.g., Pharmaceutical Intermediates)Cross-coupling reactions to introduce complex organic moieties.
Functional MaterialsPolymerization of pyridine-containing monomers derived from this compound.

The chemical reactivity and versatility of this compound make it a valuable and strategic intermediate in the synthesis of a broad spectrum of high-value chemical products.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of functionalized pyridines is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste. ijarsct.co.inbenthamscience.com Future research on 2-Bromo-5-propylpyridine will undoubtedly focus on developing synthetic routes that are more environmentally benign than traditional methods.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while improving reaction selectivity and yields for pyridine (B92270) functionalization. ijarsct.co.innih.gov Its application could lead to more efficient bromination or subsequent derivatization of the 5-propylpyridine core.

Use of Greener Solvents and Catalysts: The shift away from hazardous organic solvents is a central theme in green chemistry. Research into using ionic liquids, which can act as both solvent and catalyst, or aqueous-phase reactions represents a promising avenue. benthamscience.comrsc.org Furthermore, the development of biocatalysts, such as engineered enzymes, could offer highly selective transformations under mild conditions. ijarsct.co.in

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine several synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. nih.gov Designing an MCR to construct the this compound scaffold or to use it as a building block would be a significant advancement in sustainability.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

Feature Conventional Methods Green & Sustainable Methods
Energy Source Often requires prolonged heating (reflux) Microwave irradiation, ultrasound, ambient temperatures
Solvents Often uses volatile and toxic organic solvents Water, ionic liquids, deep eutectic solvents, or solvent-free conditions
Catalysts May use stoichiometric hazardous reagents or heavy metal catalysts Reusable heterogeneous catalysts, biocatalysts, organocatalysts
Efficiency Multiple steps with intermediate purification One-pot multi-component reactions, domino reactions
Waste Higher generation of byproducts and solvent waste Atom economy is maximized, minimizing waste streams

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers significant advantages in safety, scalability, and reaction control. youtube.com Coupling flow reactors with automated systems enables high-throughput experimentation, which is invaluable for optimizing reaction conditions and synthesizing libraries of compounds for screening. vapourtec.comnih.gov

Future prospects for this compound in this domain include:

Reaction Optimization: Automated flow systems can systematically vary parameters such as temperature, pressure, residence time, and reagent stoichiometry to rapidly identify the optimal conditions for its synthesis or subsequent reactions. soci.org This removes the tedious and time-consuming nature of traditional optimization.

Library Synthesis: By integrating robotic handling of starting materials and automated purification, large libraries of derivatives based on the this compound scaffold can be generated. vapourtec.com This is particularly advantageous for drug discovery and materials science, where a diverse set of molecules is needed for testing.

Enhanced Safety: The small reactor volumes in flow chemistry mitigate the risks associated with highly exothermic or potentially hazardous reactions, allowing for the exploration of more aggressive or novel reaction conditions safely. youtube.com

Table 2: Parameters for High-Throughput Optimization in an Automated Flow System

Parameter Range of Variation Purpose
Temperature -20 °C to 200 °C Determine activation energy, control selectivity
Residence Time Seconds to minutes Optimize reaction completion and minimize byproduct formation
Reagent Concentration 0.1 M to 2.0 M Study reaction kinetics and find optimal stoichiometry
Catalyst Loading 0.1 mol% to 10 mol% Minimize catalyst usage while maximizing turnover
Solvent Various miscible solvents Evaluate solvent effects on solubility and reactivity

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the bromine atom at the 2-position of this compound makes it a prime candidate for established cross-coupling reactions (like Suzuki, Stille, and Heck), the future lies in uncovering more novel reactivity. nbinno.com The electron-deficient nature of the pyridine ring, combined with the substituents, offers a platform for discovering unprecedented transformations. rsc.org

Emerging areas of exploration include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring is a highly sought-after goal as it avoids the need for pre-functionalized starting materials. digitellinc.comnih.gov Research into regioselective C-H activation at the C3, C4, or C6 positions of the this compound ring could unlock new synthetic pathways.

Domino and Cascade Reactions: Designing reactions where a single event triggers a cascade of bond-forming transformations can rapidly build molecular complexity. rsc.org Using this compound as a substrate in novel ruthenium-catalyzed domino reactions, for example, could lead to complex polycyclic heteroaromatics. mdpi.com

Skeletal Editing: A frontier in organic synthesis is the ability to transmute one atom for another within an aromatic core. Recently developed methods for pyridine-to-benzene skeletal editing could potentially be adapted to transform the pyridine core of this compound, installing a functionalized carbon atom in place of the nitrogen. rsc.org

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental design. nih.govmdpi.com Applying these methods to this compound can accelerate the discovery of new derivatives with precisely tailored electronic and steric properties.

Future computational studies could focus on:

Predicting Reactivity: DFT calculations can determine the electron density at various positions on the pyridine ring, predicting the most likely sites for electrophilic or nucleophilic attack. This can guide the design of regioselective reactions.

Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to understand complex mechanisms and identify key intermediates.

Virtual Screening and Design: By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can design derivatives of this compound with specific electronic properties for applications in materials science (e.g., organic electronics) or medicinal chemistry (e.g., tuning binding affinity to a biological target). mdpi.com

Table 3: Computationally Derived Properties and Their Significance

Property Computational Method Significance in Derivative Design
Molecular Electrostatic Potential (MEP) DFT Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions and reactivity.
HOMO-LUMO Energy Gap DFT Indicates the electronic excitability and chemical reactivity of the molecule; crucial for designing electronic materials.
Bond Dissociation Energy (BDE) DFT Predicts the likelihood of specific bond cleavages, aiding in the design of C-H activation or other bond-breaking reactions.
Atomic Charges (e.g., Mulliken) DFT Quantifies the charge distribution on each atom, helping to rationalize reactivity and intermolecular interactions.

Expanding Applications in Emerging Areas of Chemical Science

The true value of a chemical building block is realized through its applications. Pyridine derivatives are foundational in many areas, and this compound is well-positioned to contribute to several emerging fields. nbinno.comresearchgate.netnih.gov

Potential future applications include:

Medicinal Chemistry: The pyridine scaffold is present in a vast number of pharmaceuticals. researchgate.net The 2-bromo group serves as a versatile handle for introducing complexity via cross-coupling, while the propyl group can modulate lipophilicity, potentially improving pharmacokinetic properties. Derivatives could be explored as kinase inhibitors, antivirals, or agents targeting the central nervous system.

Agrochemicals: Many successful herbicides, fungicides, and insecticides are based on pyridine heterocycles. nih.govresearchgate.net The unique substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action to combat resistance.

Materials Science: Functionalized pyridines are used in the synthesis of polymers, dyes, and organic electronic materials like organic light-emitting diodes (OLEDs). nbinno.com The ability to tune the electronic properties of the pyridine ring through derivatization makes this compound a promising precursor for novel functional materials with tailored optical or electronic characteristics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-5-propylpyridine, and how do reaction conditions influence yield?

  • Methodology : Bromination of 5-propylpyridine derivatives using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) is a common approach. Reaction optimization involves controlling temperature (0–25°C) and solvent polarity (e.g., DCM or CCl₄) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) is critical .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Substituent steric effects may necessitate longer reaction times (12–24 hrs) .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritation (H315/H319). Store in a cool, dry place away from oxidizers. Waste disposal requires neutralization and segregation as halogenated organic waste .

Q. How can researchers purify and characterize this compound effectively?

  • Methodology :

  • Purification : Recrystallize from ethanol/water (1:3) or use silica gel chromatography.
  • Characterization : Confirm structure via ¹H/¹³C NMR (δ ~8.3 ppm for pyridyl H, δ ~2.5 ppm for propyl CH₂) and FT-IR (C-Br stretch ~550 cm⁻¹). Purity analysis via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (retention time comparison) .

Advanced Research Questions

Q. How does the propyl substituent in this compound influence its reactivity in cross-coupling reactions?

  • Methodology : The electron-donating propyl group enhances pyridine ring electron density, potentially accelerating oxidative addition in Suzuki-Miyaura couplings. Compare reaction rates with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Use DFT calculations to map electronic effects on transition-state stabilization .
  • Data Contradictions : Conflicting reports on coupling efficiency may arise from solvent polarity (THF vs. DMF) or base selection (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in reported yields for this compound functionalization?

  • Methodology : Conduct a meta-analysis of literature (e.g., SciFinder, Reaxys) to identify variables (catalyst loading, temperature). Use Design of Experiments (DoE) to test interactions between factors. For example, optimize Buchwald-Hartwig amination by screening ligands (XPhos vs. SPhos) and temperatures (80–120°C) .

Q. How can researchers leverage this compound in synthesizing complex heterocycles?

  • Methodology : Use the bromine as a leaving group for nucleophilic aromatic substitution (e.g., with amines or alkoxides) to create pyridine-based pharmacophores. For example, react with hydrazine to form 5-propyl-2-hydrazinopyridine, a precursor to triazole derivatives .
  • Advanced Functionalization : Explore photoredox catalysis for C-H activation or radical-mediated coupling .

Q. What analytical techniques quantify trace impurities in this compound batches?

  • Methodology : Employ LC-MS/MS for detecting sub-1% impurities (e.g., dehalogenated byproducts). Validate methods using spiked samples and calibration curves. Compare with reference standards (e.g., 2-Bromo-5-methylpyridine) to confirm specificity .

Key Considerations

  • Synthetic Challenges : Propyl group steric hindrance may reduce bromination efficiency; consider bulkier directing groups .
  • Safety Compliance : Adhere to WGK 3 regulations for aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.